molecular formula C13H21N B8343513 (S)-2-(4-tert-Butylphenyl)-1-methylethylamine

(S)-2-(4-tert-Butylphenyl)-1-methylethylamine

Cat. No. B8343513
M. Wt: 191.31 g/mol
InChI Key: PYIVLZVGWKGCGG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05332745

Procedure details

A solution of 1-(4-t-butylphenyl)-2-nitroprop-1-ene (2.19 g, 10 mmol) in tetrahydrofuran (50ml) was added, over a period of 20 minutes, to a solution of lithium aluminium hydride (1.14 g, 30 mmol) in tetrahydrofuran (50 ml). The reaction mixture was then heated under reflux for 20 hours, cooled and worked up with saturated aqueous sodium sulphate solution. The mixture was filtered through Hyflo (Trade mark; diatomaceous earth) and the pad washed well with ethyl acetate. Evaporation in vacuo followed by flash column chromatography upon silica gel using 85:10:5 - ethyl acetate: methanol: triethylamine as eluant afforded 1.42 g 2-amino-1-(4-t-butylphenyl)propane as a clear, colourless oil. Low resolution mass spectroscopy revealed the mass/charge ratio of the parent molecule ion, M+, to be 191 thereby confirming the molecular weight of the product to be 191.
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12]([N+:14]([O-])=O)[CH3:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[NH2:14][CH:12]([CH3:13])[CH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
Name
Quantity
1.14 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Hyflo (Trade mark; diatomaceous earth)
WASH
Type
WASH
Details
the pad washed well with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC(CC1=CC=C(C=C1)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05332745

Procedure details

A solution of 1-(4-t-butylphenyl)-2-nitroprop-1-ene (2.19 g, 10 mmol) in tetrahydrofuran (50ml) was added, over a period of 20 minutes, to a solution of lithium aluminium hydride (1.14 g, 30 mmol) in tetrahydrofuran (50 ml). The reaction mixture was then heated under reflux for 20 hours, cooled and worked up with saturated aqueous sodium sulphate solution. The mixture was filtered through Hyflo (Trade mark; diatomaceous earth) and the pad washed well with ethyl acetate. Evaporation in vacuo followed by flash column chromatography upon silica gel using 85:10:5 - ethyl acetate: methanol: triethylamine as eluant afforded 1.42 g 2-amino-1-(4-t-butylphenyl)propane as a clear, colourless oil. Low resolution mass spectroscopy revealed the mass/charge ratio of the parent molecule ion, M+, to be 191 thereby confirming the molecular weight of the product to be 191.
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12]([N+:14]([O-])=O)[CH3:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[NH2:14][CH:12]([CH3:13])[CH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
Name
Quantity
1.14 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Hyflo (Trade mark; diatomaceous earth)
WASH
Type
WASH
Details
the pad washed well with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC(CC1=CC=C(C=C1)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.